1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine
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Overview
Description
1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine is a synthetic organic compound that features a chlorinated thiophene ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine typically involves multiple steps:
Formation of the Chlorothiophene Ring: This can be achieved through chlorination of thiophene using reagents like sulfuryl chloride.
Attachment of the Ethan-1-amine Group: This step might involve nucleophilic substitution reactions where an amine group is introduced.
Incorporation of the Tetrahydrofuran Moiety: This can be done through a coupling reaction, possibly using a Grignard reagent or other organometallic intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorothiophene can be reduced to a thiophene.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.
1-(5-Methylthiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine might confer unique reactivity and properties compared to its analogs
Properties
Molecular Formula |
C11H16ClNOS |
---|---|
Molecular Weight |
245.77 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H16ClNOS/c1-8(10-4-5-11(12)15-10)13-7-9-3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3 |
InChI Key |
ZMSZZUJJCCAGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NCC2CCCO2 |
Origin of Product |
United States |
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